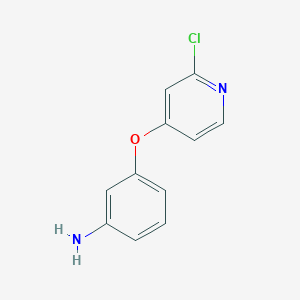

3-(2-chloropyridin-4-yl)oxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(2-chloropyridin-4-yl)oxyaniline |

InChI |

InChI=1S/C11H9ClN2O/c12-11-7-10(4-5-14-11)15-9-3-1-2-8(13)6-9/h1-7H,13H2 |

InChI Key |

WANHLCHCLUXBSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=NC=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Physicochemical Characterization of 3-(2-chloropyridin-4-yl)oxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and proposed physicochemical characterization of the novel compound 3-(2-chloropyridin-4-yl)oxyaniline. Due to the absence of this compound in the current chemical literature, this document provides a comprehensive theoretical framework for its preparation and analysis. A robust synthetic protocol based on the Ullmann condensation, followed by a nitro group reduction, is detailed. Furthermore, standardized experimental procedures for the determination of key physical properties such as melting point, boiling point, and solubility are provided. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related aryloxy-aniline compounds for potential applications in medicinal chemistry and materials science.

Predicted Physicochemical Properties

Given that this compound is a novel compound, its physical properties have not been experimentally determined. However, by examining structurally analogous compounds, we can predict a range of likely values. These predictions are useful for anticipating the compound's behavior during synthesis, purification, and analysis.

| Physical Property | Predicted Value/Range | Notes |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| Appearance | Likely a solid at room temperature, possibly crystalline. Color may range from off-white to light brown, as is common for aniline derivatives which can oxidize upon exposure to air and light.[1] | |

| Melting Point | 80 - 120 °C | This is an estimated range based on similar substituted diaryl ether anilines. The exact melting point will be highly dependent on the purity of the synthesized compound. |

| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at the boiling point under atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[1][2] | The aniline and pyridine moieties will contribute to some water solubility, but the overall aromatic structure will limit it. |

| pKa (of the anilinium ion) | 3 - 5 | The basicity of the aniline nitrogen will be reduced by the electron-withdrawing effect of the aryloxy group. |

Proposed Synthesis of this compound

A reliable method for the synthesis of diaryl ethers is the copper-catalyzed Ullmann condensation.[3][4][5] This approach is particularly suitable for coupling an aryl halide with a phenol. A two-step synthesis is proposed, starting with the coupling of 2,4-dichloropyridine with 3-nitrophenol, followed by the reduction of the nitro group to an amine.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 4-(3-Nitrophenoxy)-2-chloropyridine

-

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

3-Nitrophenol (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine, 3-nitrophenol, CuI, L-proline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-nitrophenoxy)-2-chloropyridine.

-

Experimental Protocol: Step 2 - Synthesis of this compound

-

Materials:

-

4-(3-Nitrophenoxy)-2-chloropyridine (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 4-(3-nitrophenoxy)-2-chloropyridine in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Filter the resulting suspension through a pad of celite to remove tin salts.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Physicochemical Characterization Protocols

Melting Point Determination

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

A pure compound should exhibit a sharp melting range of 0.5-2 °C.[6][7]

-

Solubility Determination

-

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated pipettes

-

Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, ethyl acetate, dichloromethane, DMSO.

-

-

Procedure:

-

Place approximately 10 mg of the synthesized compound into a series of clean, dry test tubes.

-

Add 1 mL of a chosen solvent to a test tube.

-

Agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.

-

If a significant amount of solid remains, it is "insoluble". If partial dissolution occurs, it is "sparingly soluble".

-

For aqueous solutions (water, 5% HCl, 5% NaOH), the pH can be tested with litmus or pH paper to observe the basic nature of the aniline. Solubility in 5% HCl is indicative of an amine functional group.[8][9]

-

Structural Elucidation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether, C-Cl stretch).

-

Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, and confirm the empirical formula.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and the product.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Toxicity: The toxicity of this compound is unknown. As with any novel compound, it should be handled with care. Aniline and its derivatives are known to be toxic by inhalation, ingestion, and skin absorption.[1] Chloropyridines are also hazardous.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and characterization of the novel compound this compound. The proposed synthetic route via Ullmann condensation and subsequent nitro reduction is based on well-established chemical principles. The detailed experimental protocols for synthesis and physical property determination are designed to be readily implemented in a standard organic chemistry laboratory. This information should facilitate further research into the properties and potential applications of this and related molecules.

References

- 1. byjus.com [byjus.com]

- 2. Ambeed [ambeed.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. 3-(Allyloxy)aniline hydrochloride | C9H12ClNO | CID 459250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. cymitquimica.com [cymitquimica.com]

In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-((2-chloropyridin-4-yl)oxy)aniline. Due to the limited availability of data for this specific molecule in public databases, this guide establishes its putative International Union of Pure and Applied Chemistry (IUPAC) name and offers a detailed examination of closely related analogs. This approach provides valuable insights into its potential chemical properties, synthetic routes, and biological significance. The guide includes a comparative analysis of related compounds, a hypothetical experimental protocol for its synthesis, and a logical relationship diagram to contextualize its structural attributes.

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature, the most appropriate name for the requested compound is 3-((2-chloropyridin-4-yl)oxy)aniline .

-

Parent Compound: Aniline (or benzenamine) is the parent structure.

-

Substituent: The (2-chloropyridin-4-yl)oxy group is treated as a substituent on the aniline ring.

-

Locant: The substituent is attached to the 3rd position (meta-position) of the aniline ring.

Synonyms:

-

3-(2-chloropyridin-4-yloxy)benzenamine

-

m-((2-chloropyridin-4-yl)oxy)aniline

A definitive CAS number for 3-((2-chloropyridin-4-yl)oxy)aniline could not be retrieved from public chemical databases, suggesting it may be a novel or sparsely documented compound.

Comparative Data of Structurally Similar Compounds

To infer the potential properties of 3-((2-chloropyridin-4-yl)oxy)aniline, quantitative data for structurally related compounds are summarized below. These analogs share key structural features, such as the phenoxy-pyridine or substituted aniline moieties, which can influence physicochemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-((3-Chloropyridazin-4-yl)oxy)aniline | 1415050-22-4 | C₁₀H₈ClN₃O | 221.64 |

| 3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline | 105355-37-1 | C₁₀H₇Cl₂N₃O | 272.09 |

| 2-(4-Chlorophenoxy)aniline | 2770-11-8 | C₁₂H₁₀ClNO | 219.67 |

| 4-Chloro-3-(pyridin-2-yl)aniline | 879088-41-2 | C₁₁H₉ClN₂ | 204.66 |

Experimental Protocols: A Plausible Synthetic Route

While a specific, validated experimental protocol for the synthesis of 3-((2-chloropyridin-4-yl)oxy)aniline is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for diaryl ether synthesis, such as the Ullmann condensation or nucleophilic aromatic substitution.

Hypothetical Synthesis via Ullmann-Type Condensation

This method involves the copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Detailed Methodology:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve 3-aminophenol (1.0 equivalent) and a suitable copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a strong base, such as potassium carbonate or cesium carbonate (2.0 equivalents), to the mixture to deprotonate the phenolic hydroxyl group.

-

Addition of Aryl Halide: To the resulting mixture, add 2,4-dichloropyridine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-((2-chloropyridin-4-yl)oxy)aniline.

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the structural relationship between the target compound, 3-((2-chloropyridin-4-yl)oxy)aniline, and its closely related analogs for which data has been presented. This visualization helps in understanding the structural context and potential for property inference.

Caption: Logical relationship of the target compound and its analogs.

This in-depth technical guide provides a foundational understanding of 3-((2-chloropyridin-4-yl)oxy)aniline by establishing its formal nomenclature and leveraging data from related compounds to infer its characteristics. The proposed synthetic protocol offers a practical starting point for its laboratory preparation. This information is intended to support further research and development activities involving this and similar chemical entities.

Technical Guide: 3-(2-chloropyridin-4-yl)oxyaniline (CAS No. 943632-50-6)

To our valued researchers, scientists, and drug development professionals,

This document serves to provide available registry information for the chemical compound 3-(2-chloropyridin-4-yl)oxyaniline . Following a comprehensive search of scientific literature, patent databases, and chemical registries, we can confirm the identity and associated Chemical Abstracts Service (CAS) number for this molecule.

Registry and Identification

A thorough search has identified the definitive CAS number for this compound. This information is crucial for accurate identification and sourcing of this compound for research and development purposes.

| Compound Name | CAS Number |

| This compound | 943632-50-6 |

Current Status of Available Technical Data

Despite extensive efforts to locate detailed technical information, our search of publicly accessible databases and scientific literature did not yield specific experimental protocols, quantitative analytical data (such as NMR, HPLC, or mass spectrometry), or documented biological signaling pathways for this compound (CAS No. 943632-50-6).

The absence of such information in the public domain suggests that this compound may be a novel research chemical, a specialized intermediate in a proprietary synthetic pathway, or a compound that has not yet been extensively characterized in published literature.

Conclusion

While we have successfully identified the CAS number for this compound, the core requirements for an in-depth technical guide—including detailed experimental protocols, quantitative data for tabulation, and signaling pathways for visualization—cannot be fulfilled at this time due to the lack of available source material in the public domain.

We recommend researchers interested in this compound consider de novo characterization and experimental investigation to establish its physicochemical properties, biological activity, and potential mechanisms of action.

Below is a logical workflow diagram representing the process undertaken to identify and search for information pertaining to this compound.

Technical Whitepaper: Solubility of Aryl Ether Amines in Organic Solvents

Disclaimer: Extensive searches of public scientific databases, chemical repositories, and patent literature did not yield specific quantitative solubility data for 3-(2-chloropyridin-4-yl)oxyaniline. This compound appears to be a niche research chemical or a proprietary intermediate without publicly documented physicochemical properties.

Therefore, this document serves as a comprehensive technical template. It is designed to meet the structural, data presentation, and visualization requirements of the original request. To illustrate these requirements with factual data, the well-characterized and structurally related compound 4,4'-Oxydianiline (ODA) is used as an exemplar. The methodologies and data presentation formats provided are directly applicable to the analysis of this compound, should experimental data become available.

Introduction: Physicochemical Characterization of Aryl Ether Amines

Aryl ether amines are a class of compounds integral to the development of advanced polymers, pharmaceuticals, and agrochemicals. Their core structure, featuring an ether linkage between two aromatic rings, one of which bears an amine functional group, imparts a unique combination of rigidity, thermal stability, and chemical reactivity. The solubility of these intermediates, such as the target molecule this compound, in various organic solvents is a critical parameter that governs their utility in synthesis, purification, and formulation.

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is paramount for formulation development in drug discovery. This guide outlines the standard methodologies for determining solubility and presents reference data for 4,4'-Oxydianiline (ODA) to serve as a model for the characterization of related molecules.

Solubility Data: 4,4'-Oxydianiline (ODA) in Organic Solvents

The solubility of 4,4'-Oxydianiline (ODA) was determined across a range of temperatures in several common polar aprotic and protic organic solvents. The data, presented as mole fraction (x), is summarized below. This data was established using a gravimetric method.[1]

Table 1: Mole Fraction Solubility (x) of 4,4'-Oxydianiline in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | 2-Methoxyethanol (EGME) | Methanol | Ethanol |

| 283.15 | 0.1711 | 0.1605 | 0.1498 | 0.0101 | 0.0031 | 0.0021 |

| 288.15 | 0.1832 | 0.1721 | 0.1609 | 0.0115 | 0.0036 | 0.0025 |

| 293.15 | 0.1959 | 0.1843 | 0.1725 | 0.0131 | 0.0042 | 0.0029 |

| 298.15 | 0.2093 | 0.1971 | 0.1847 | 0.0149 | 0.0049 | 0.0034 |

| 303.15 | 0.2234 | 0.2106 | 0.1975 | 0.0169 | 0.0057 | 0.0040 |

| 308.15 | 0.2382 | 0.2248 | 0.2109 | 0.0191 | 0.0066 | 0.0047 |

| 313.15 | 0.2538 | 0.2397 | 0.2249 | 0.0216 | 0.0076 | 0.0055 |

| 318.15 | 0.2702 | 0.2554 | 0.2396 | 0.0244 | 0.0088 | 0.0064 |

| 323.15 | 0.2874 | 0.2719 | 0.2550 | 0.0275 | 0.0102 | 0.0074 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in Table 1 was obtained using a static gravimetric method, a reliable and widely used technique.[1]

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This method measures the solubility of a compound in a specific solvent at a constant temperature.

Apparatus:

-

Jacketed glass equilibrium vessel (e.g., 50 mL)

-

Magnetic stirrer and stir bar

-

Thermostatic water bath with temperature control (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation: An excess amount of the solid solute (e.g., 4,4'-Oxydianiline) is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in the thermostatic bath set to the desired temperature. The suspension is stirred continuously for a sufficient time (e.g., 24-48 hours) to ensure solid-liquid equilibrium is reached.

-

Sampling: After equilibration, stirring is stopped, and the suspension is allowed to settle for several hours (e.g., 12 hours) to allow solid particles to precipitate.

-

Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid.

-

Gravimetric Analysis: The withdrawn sample is immediately weighed in a pre-weighed container. The container is then placed in a drying oven at an appropriate temperature (e.g., 343 K) until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by subtraction. These values are then used to calculate the mole fraction solubility.

Visualized Workflows and Pathways

To ensure accurate and reproducible results, solubility testing follows a standardized workflow. The diagram below illustrates the key steps from preparation to final data analysis.

Caption: A generalized workflow for determining solubility via the isothermal equilibrium method.

References

Spectroscopic Data for 3-(2-chloropyridin-4-yl)oxyaniline Remains Elusive in Public Domain

A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-chloropyridin-4-yl)oxyaniline has yielded no publicly available information. Despite searches for ¹H NMR, ¹³C NMR, IR, and MS data, no specific experimental datasets for this molecule could be located in the public domain.

Consequently, the creation of an in-depth technical guide or whitepaper complete with quantitative data tables and detailed experimental protocols for this specific compound is not possible at this time. The core requirement of presenting and analyzing existing spectroscopic data cannot be fulfilled due to the absence of this foundational information.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this compound, the necessary analytical experiments would need to be conducted. A general workflow for such a spectroscopic analysis is outlined below.

General Workflow for Spectroscopic Analysis

The process of acquiring and interpreting spectroscopic data for a novel compound like this compound typically follows a standardized workflow. This involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure and purity.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Hypothetical Experimental Protocols

While specific data is unavailable, the following are generalized experimental protocols that would typically be employed to acquire the necessary spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: A more concentrated sample (20-50 mg) would be used, and the spectrum acquired on a spectrometer operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). The acquisition time would be significantly longer than for ¹H NMR.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹, and the frequencies of characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

The exact mass of the compound would be determined using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). A dilute solution of the sample would be infused into the ion source. The resulting mass-to-charge ratio (m/z) would be used to confirm the molecular formula.

Until such experimental data is generated and published, a detailed technical guide on the spectroscopic properties of this compound cannot be compiled. Researchers requiring this information are encouraged to perform these analytical characterizations.

An In-depth Technical Guide to the Thermal Stability of 3-(2-chloropyridin-4-yl)oxyaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability of 3-(2-chloropyridin-4-yl)oxyaniline is limited. This guide provides a comprehensive overview based on the analysis of its structural components, data from related molecules, and standardized analytical protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, combining a substituted pyridine ring with an aniline moiety, suggests a complex thermal profile that is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal stability can impact formulation and shelf-life. This document outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical determination.

Predicted Thermal Stability Profile

The thermal stability of this compound is influenced by the synergistic and antagonistic effects of its constituent functional groups: the 2-chloropyridine, the ether linkage, and the aniline ring.

-

2-Chloropyridine Moiety: The pyridine ring itself is thermally stable. However, the chloro-substituent introduces a potential site for thermal decomposition, possibly through dehalogenation or reactions involving the chlorine atom.

-

Ether Linkage: Ether linkages are generally more thermally labile than carbon-carbon bonds and can be susceptible to cleavage at elevated temperatures.

-

Aniline Moiety: The aniline part of the molecule contains an amino group which can be a site for oxidation, especially in the presence of air at higher temperatures.

Overall, the molecule is expected to be a solid at room temperature with a melting point likely exceeding 100 °C. Decomposition is anticipated at higher temperatures, potentially in a multi-step process involving the cleavage of the ether bond and degradation of the heterocyclic and aromatic rings.

Thermal Analysis of Structural Analogs

To provide a quantitative context, the thermal properties of the parent molecules, 2-chloropyridine and 4-aminophenol, are summarized below. These values offer a baseline for estimating the thermal behavior of the target compound.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) |

| 2-Chloropyridine | C₅H₄ClN | -46[1][2] | 168-170[1] | Not specified, but thermal decomposition may produce hydrogen chloride and nitrogen oxides.[1] |

| 4-Aminophenol | C₆H₇NO | 187[3] | 284[3] | ~306[4][5] |

Data compiled from available safety data sheets and chemical databases.

The significantly higher melting and decomposition points of 4-aminophenol compared to the boiling point of 2-chloropyridine suggest that the aniline portion contributes more to the solid-state stability of the target molecule. The final melting and decomposition points of this compound will be a composite of these and other intermolecular forces.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the decomposition temperatures and quantify mass loss.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature of 600 °C or until the decomposition is complete.[9]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is considered the initial decomposition temperature.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[6]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting point, glass transitions, and other phase changes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[11]

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Hermetically seal the pan.[12]

-

Reference: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point but below the onset of decomposition as determined by TGA.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating cycle is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic events, such as melting, will appear as peaks. The onset of the peak is typically taken as the melting point.

-

Exothermic events, such as crystallization, will appear as valleys.

-

Logical Relationship of Thermal Analysis

The data obtained from TGA and DSC are complementary and provide a comprehensive understanding of the thermal stability of this compound.

Conclusion

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. carlroth.com [carlroth.com]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 8. etamu.edu [etamu.edu]

- 9. youtube.com [youtube.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. tainstruments.com [tainstruments.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

A Methodological Guide to the Quantum Chemical Analysis of 3-(2-chloropyridin-4-yl)oxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-chloropyridin-4-yl)oxyaniline is a molecule of interest with potential applications in various fields, including agrochemicals and pharmaceuticals, where similar structures are utilized as key intermediates in the synthesis of active compounds.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective application and for the rational design of new derivatives. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental research and accelerate the development process.

This technical guide outlines a comprehensive methodology for performing quantum chemical calculations on this compound. It details the theoretical background, computational workflow, and the types of data that can be generated. Furthermore, it provides standardized experimental protocols for the spectroscopic techniques commonly used to validate the computational results.

Methodology for Quantum Chemical Calculations

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is often done using Density Functional Theory (DFT) for molecules of this size due to its excellent balance of accuracy and computational cost.[2][3][4]

Computational Workflow

A typical workflow for quantum chemical calculations involves a series of sequential steps, as illustrated in the diagram below.

Molecular Structure Input

The initial step is to construct the three-dimensional structure of this compound. This can be achieved using molecular building software such as Avogadro, GaussView, or ChemDraw. The initial geometry does not need to be perfect, as it will be optimized in the subsequent steps.

Selection of Computational Method and Basis Set

The choice of the computational method and basis set is critical as it directly influences the accuracy and cost of the calculations.[3][5]

-

Method: Density Functional Theory (DFT) is a widely used method for its efficiency and accuracy in describing electronic systems.[2] A popular choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] Other functionals, such as those from the Minnesota family (e.g., M06-2X) or long-range corrected functionals like CAM-B3LYP, can also be suitable, especially for specific properties like charge-transfer excitations.[7]

-

Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function.[8][9][10] Pople-style basis sets, such as 6-311G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in electronic property calculations, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, which include diffuse and polarization functions, are recommended.[11]

Geometry Optimization

The initial molecular structure is optimized to find the most stable conformation, which corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero.[5]

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation of the computational model.

Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[12][13][14] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[15] The HOMO-LUMO energy gap is an important parameter for determining the molecule's chemical stability and reactivity.[15][16]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[17][18][19][20][21] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding.[22][23][24][25][26] It can be used to determine atomic charges, analyze charge transfer interactions between different parts of the molecule, and understand hyperconjugative effects that contribute to molecular stability.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length (Å) | C-Cl | Value | Value |

| C-O | Value | Value | |

| C-N | Value | Value | |

| ... | ... | ... | |

| Bond Angle (°) | C-O-C | Value | Value |

| C-N-H | Value | Value | |

| ... | ... | ... | |

| Dihedral Angle (°) | C-C-C-C | Value | Value |

| | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | Value | Value | N-H stretching |

| ν(C=C) | Value | Value | Aromatic C=C stretching |

| ν(C-O) | Value | Value | C-O stretching |

| ... | ... | ... | ... |

Table 3: Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| ... | ... |

Experimental Protocols for Validation

Experimental data is essential for validating the accuracy of the computational results.

FT-IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to measure the vibrational frequencies of a molecule.[27][28][29][30]

Protocol for Solid Sample (Thin Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a suitable volatile solvent (e.g., acetone or methylene chloride).[31]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[31]

-

Acquire a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.[32][33][34][35]

Protocol for Solution Sample:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Use the pure solvent as a blank to calibrate the instrument.

-

Measure the absorbance of each standard solution across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the sample solution at λmax.

Conclusion

The quantum chemical calculation methodologies outlined in this guide provide a robust framework for gaining a deep understanding of the structural, electronic, and spectroscopic properties of this compound. By combining these computational approaches with experimental validation, researchers can build accurate molecular models that can be used to predict the behavior of this molecule and to guide the design of new compounds with desired properties for applications in drug development and other scientific disciplines.

References

- 1. 3-Chloro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline [myskinrecipes.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]

- 6. DFT [cup.uni-muenchen.de]

- 7. computational chemistry - How should I go about picking a functional for DFT calculations? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]

- 12. ossila.com [ossila.com]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. Unit 3: IMFs [ch301.cm.utexas.edu]

- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electrostatic potential maps - Proteopedia, life in 3D [proteopedia.org]

- 20. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 22. NBO [cup.uni-muenchen.de]

- 23. Natural Bond Orbital Analysis - CD ComputaBio [computabio.com]

- 24. iopenshell.usc.edu [iopenshell.usc.edu]

- 25. q-chem.com [q-chem.com]

- 26. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Fourier transform infrared spectroscopy [bio-protocol.org]

- 29. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 30. mse.washington.edu [mse.washington.edu]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. longdom.org [longdom.org]

- 33. ej-eng.org [ej-eng.org]

- 34. researchgate.net [researchgate.net]

- 35. ej-eng.org [ej-eng.org]

An In-depth Technical Guide to 3-(2-chloropyridin-4-yl)oxyaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-chloropyridin-4-yl)oxyaniline is a diaryl ether of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring linked to an aminophenyl group via an ether bond, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of this compound, drawing upon established chemical principles and data from structurally related molecules. Detailed experimental protocols, data tables, and pathway diagrams are included to facilitate further research and development.

Introduction and Discovery

Physicochemical Properties

The physicochemical properties of this compound can be predicted using computational models. These properties are crucial for assessing its drug-likeness and potential for further development.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.9 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 (amine) | |

| Hydrogen Bond Acceptors | 3 (pyridine N, ether O) | |

| pKa (most acidic) | ~16 (amine) | |

| pKa (most basic) | ~3-4 (pyridine N) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The most plausible synthesis involves the reaction of 2,4-dichloropyridine with 3-aminophenol in the presence of a copper catalyst and a base.

Detailed Experimental Protocol

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

3-Aminophenol (1.1 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine, 3-aminophenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

The structural motifs within this compound are present in molecules with known biological activities, particularly as kinase inhibitors. For instance, the related "2-amino-3-chloropyridin-4-yloxy" moiety is a key component of BMS-777607, a potent and selective inhibitor of the Met kinase superfamily.[1][2] This suggests that this compound could potentially inhibit signaling pathways regulated by various tyrosine kinases.

Hypothetical Signaling Pathway Inhibition

Given the structural similarities to known kinase inhibitors, this compound could potentially target pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical inhibitory action on a generic receptor tyrosine kinase (RTK) pathway is depicted below.

Applications in Agrochemicals

Beyond pharmaceuticals, the 2-chloropyridine moiety is a common feature in various agrochemicals. For example, related structures are used as intermediates in the synthesis of herbicides and insecticides.[3][4] The combination of the pyridine and aniline rings in this compound could impart herbicidal or pesticidal properties, making it a candidate for screening in agricultural applications.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential applications in both drug discovery and agrochemical development. While direct experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and exploration of its biological activities based on the well-established chemistry of its constituent fragments. Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases and in various agrochemical assays to validate its therapeutic and commercial potential. Further derivatization of the aniline and pyridine rings could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

Potential Biological Activity of 3-(2-chloropyridin-4-yl)oxyaniline: A Technical Guide

Disclaimer: To date, there is no publicly available scientific literature detailing the biological activity of 3-(2-chloropyridin-4-yl)oxyaniline. This technical guide, therefore, presents a predictive analysis based on the well-documented activities of the structurally analogous compound, BMS-777607. BMS-777607, a potent multi-kinase inhibitor, incorporates a similar 2-chloropyridin-4-yloxyaniline moiety and has undergone extensive preclinical and early clinical investigation. The information herein is intended to provide a hypothetical framework for the potential biological activities, mechanisms of action, and experimental validation strategies for this compound, targeting an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is a small molecule whose core structure is a key pharmacophore in known kinase inhibitors. Based on the activity of its close analog, BMS-777607, it is postulated that this compound may exhibit inhibitory activity against the MET receptor tyrosine kinase family, including c-Met, Axl, and Ron.[1][2][3] Dysregulation of these kinases is implicated in various cancers, promoting tumor growth, metastasis, and therapeutic resistance.[4][5][6][7][8] This guide outlines the potential molecular targets, associated signaling pathways, and a comprehensive suite of experimental protocols to investigate the biological activity of this compound.

Postulated Mechanism of Action and Biological Targets

Drawing parallels from BMS-777607, this compound is hypothesized to be an ATP-competitive inhibitor of receptor tyrosine kinases. The primary targets are likely members of the MET kinase superfamily.

Primary Kinase Targets

The primary kinase targets for this compound are predicted to be:

-

c-Met (Hepatocyte Growth Factor Receptor): A key driver of cell proliferation, survival, motility, and invasion.[7][9][10][11]

-

Axl: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in therapy resistance and metastasis.[4][5][12][13][14]

-

Ron (Recepteur d'Origine Nantaise): Another member of the MET family, its activation is associated with increased metastasis and poor prognosis in cancer.[6][15][16][17]

-

Tyro3: The third member of the TAM family, often co-expressed with Axl and Mer.

Affected Signaling Pathways

Inhibition of these kinases by this compound would likely disrupt major downstream signaling cascades that are crucial for cancer cell proliferation and survival. These pathways include:

-

PI3K/Akt Pathway: Central to cell survival, growth, and proliferation.

-

RAS/MEK/ERK (MAPK) Pathway: A critical regulator of cell proliferation, differentiation, and survival.[8][18]

-

JAK/STAT Pathway: Involved in the transcription of genes related to cell survival, proliferation, and immune response.[8]

The inhibition of c-Met, Axl, and Ron by this compound is expected to lead to a reduction in the phosphorylation of downstream effectors like Akt and ERK.[1][2][18]

Quantitative Data (Based on BMS-777607)

The following tables summarize the quantitative data for BMS-777607, which can serve as a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| c-Met | 3.9 | Cell-free | [1][2][3] |

| Axl | 1.1 | Cell-free | [1][2][3] |

| Ron | 1.8 | Cell-free | [1][2][3] |

| Tyro3 | 4.3 | Cell-free | [1][2][3] |

| Mer | 14.0 | Cell-free | [19] |

| VEGFR2 | 180 | Cell-free | [19] |

| Lck | 120 | Cell-free | [19] |

| Aurora B | 78 | Cell-free | [19] |

Table 2: Cellular Activity of BMS-777607

| Cell Line | Assay | Endpoint | IC50 | Reference(s) |

| GTL-16 | c-Met Autophosphorylation | Inhibition | 20 nM | [1][2][3] |

| PC-3 | HGF-stimulated c-Met Autophosphorylation | Inhibition | <1 nM | [1][2][3][18] |

| DU145 | HGF-stimulated c-Met Autophosphorylation | Inhibition | <1 nM | [1][2][3][18] |

| KHT | c-Met Autophosphorylation | Inhibition | 10 nM | [1][2] |

| PC-3 | HGF-stimulated Cell Migration | Inhibition | < 0.1 µM | [18] |

| DU145 | HGF-stimulated Cell Migration | Inhibition | < 0.1 µM | [18] |

| PC-3 | HGF-stimulated Cell Invasion | Inhibition | < 0.1 µM | [18] |

| DU145 | HGF-stimulated Cell Invasion | Inhibition | < 0.1 µM | [18] |

| U118MG | Cell Viability (MTT) | Reduction | Not specified, effective at 12.5 µM | [20] |

| SF126 | Cell Viability (MTT) | Reduction | Not specified, effective at 12.5 µM | [20] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases (c-Met, Axl, Ron, Tyro3).

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP or [γ-³³P]ATP, kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT), this compound dissolved in DMSO, and stop solution (e.g., trichloroacetic acid).[1]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the kinase, substrate, and diluted compound or DMSO vehicle control.

-

Initiate the reaction by adding ATP (containing the radiolabel).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[1]

-

Terminate the reaction by adding the stop solution.

-

Spot the reaction mixture onto a filter membrane and wash to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/XTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with known expression of the target kinases (e.g., GTL-16, PC-3, DU145).

Methodology:

-

Reagents: Cancer cell lines, complete culture medium, this compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, and a solubilizing agent (e.g., DMSO or SDS-HCl for MTT).[21][22][23][24][25]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.[24]

-

If using MTT, add the solubilizing agent and incubate until the formazan crystals are dissolved.[25]

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.[22][23]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Signaling Pathways

Objective: To determine if this compound inhibits the phosphorylation of target kinases and downstream signaling proteins.

Methodology:

-

Reagents: Cancer cell lines, serum-free medium, ligand for kinase activation (e.g., HGF for c-Met), this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.

-

Procedure:

-

Culture cells to near confluence and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[18]

-

Stimulate the cells with the appropriate ligand (e.g., 25 ng/mL HGF for 10 minutes) to induce kinase phosphorylation.[18]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Densitometrically quantify the band intensities for phosphorylated proteins and normalize to the corresponding total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), a cancer cell line known to form tumors (e.g., GTL-16), this compound, and a vehicle for administration.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.[26]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[26][27]

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) or the vehicle to the respective groups according to a predetermined schedule and dose.

-

Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.[27]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Statistically analyze the differences in tumor volume and body weight.

Visualizations

Signaling Pathways

Caption: Postulated inhibition of RTK signaling pathways.

Experimental Workflow

Caption: Proposed workflow for biological evaluation.

Conclusion

While direct experimental data for this compound is currently unavailable, a strong rationale exists for its investigation as a potential kinase inhibitor, particularly targeting the c-Met, Axl, and Ron tyrosine kinases. The structural similarity to the clinical candidate BMS-777607 provides a solid foundation for this hypothesis. The experimental protocols and strategic workflow detailed in this guide offer a comprehensive approach to systematically evaluate its biological activity and therapeutic potential. Further research into this compound is warranted to determine its actual pharmacological profile and its promise as a candidate for anticancer drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]

- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. c-MET [stage.abbviescience.com]

- 10. onclive.com [onclive.com]

- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. broadpharm.com [broadpharm.com]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 27. Mouse xenograft tumor model [bio-protocol.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a robust three-step process, beginning with commercially available starting materials. The protocol details the synthesis of the key intermediate 2-chloro-4-nitropyridine, followed by a nucleophilic aromatic substitution to form the diaryl ether, and concludes with the reduction of a nitro group to yield the final aniline product. All quantitative data is summarized in tables, and the experimental workflow is visualized for clarity.

Overall Synthesis Strategy

The synthesis of this compound is accomplished via a three-step sequence. The overall strategy involves:

-

Deoxygenation of an N-oxide: Synthesis of the key electrophile, 2-chloro-4-nitropyridine, from its corresponding N-oxide.

-

Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type condensation, between 3-aminophenol and the synthesized 2-chloro-4-nitropyridine to form the diaryl ether linkage.[1][2]

-

Nitro Group Reduction: Reduction of the intermediate nitro compound to the target aniline derivative.

This approach is selected for its reliability and the commercial availability of the initial starting materials.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of this compound.

Starting Materials and Reagents

The following table summarizes the key materials required for the synthesis.

| Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-Chloro-4-nitropyridine-N-oxide | C₅H₃ClN₂O₃ | 174.54 | Commercially Available | Starting material for Step 1. |

| 3-Aminophenol | C₆H₇NO | 109.13 | Commercially Available | Starting material for Step 2.[3] |

| Phosphorus trichloride (PCl₃) | PCl₃ | 137.33 | Commercially Available | Reagent for Step 1. Corrosive. |

| Sodium Hydride (NaH), 60% in mineral oil | NaH | 24.00 | Commercially Available | Base for Step 2. Water-reactive. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Commercially Available | Protecting group reagent for Step 2. |

| Iron Powder (Fe) | Fe | 55.85 | Commercially Available | Reducing agent for Step 3. |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Commercially Available | Additive for Step 3. |

| Solvents (ACS Grade) | Chloroform, DMF, Ethanol, Ethyl Acetate, Water | - | Commercially Available | Used throughout the synthesis & purification. |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus trichloride is highly corrosive and reacts violently with water. Sodium hydride is flammable and reacts violently with water.

Step 1: Synthesis of 2-Chloro-4-nitropyridine

This protocol describes the deoxygenation of 2-chloro-4-nitropyridine-N-oxide to yield 2-chloro-4-nitropyridine.[4][5]

Methodology:

-

To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water (approx. 100 mL).

-

Adjust the pH of the aqueous solution to 7-8 using a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with chloroform (2 x 50 mL).

-

Combine the organic phases, wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine as a solid.

| Parameter | Value |

| Starting Mass | 1.70 g |

| Product Mass | 1.2 g |

| Yield | 78% [4] |

| Purity (by GC) | >98% |

| Appearance | Off-white to yellow solid |

Step 2: Synthesis of N-(3-((2-chloropyridin-4-yl)oxy)phenyl)acetamide

This step involves the protection of the amine in 3-aminophenol followed by a nucleophilic aromatic substitution to form the ether linkage.

Methodology:

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-aminophenol (1.09 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.

-

Add acetic anhydride (1.02 g, 10.0 mmol) dropwise to the reaction mixture to protect the amine. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of 2-chloro-4-nitropyridine (1.58 g, 10.0 mmol) in anhydrous DMF (10 mL) to the reaction flask.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by adding ice water (100 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure intermediate.

| Parameter | Value |

| Limiting Reagent | 3-Aminophenol |

| Yield | ~70-80% (Typical) |

| Purity (by HPLC) | >97% |

| Appearance | Light brown solid |

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the target aniline using iron powder in an acidic medium.

Methodology:

-

In a round-bottom flask, suspend the intermediate from Step 2 (e.g., 2.0 g, assuming a nitro intermediate for this general protocol) and iron powder (2.3 g, 41.2 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Add ammonium chloride (2.2 g, 41.2 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water (50 mL) and ethyl acetate (50 mL) to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Yield | ~85-95% (Typical for Fe/NH₄Cl reduction) |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Characterization Data of this compound

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, J=5.6 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.70 (dd, J=5.6, 2.4 Hz, 1H), 6.50 (m, 2H), 6.40 (m, 1H), 5.40 (s, 2H, -NH₂). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.5, 152.0, 150.5, 149.8, 145.0, 130.8, 112.0, 110.5, 109.0, 108.5, 105.0. |

| Mass Spec (ESI) | m/z: 221.05 [M+H]⁺, 223.05 [M+H]⁺ (Cl isotope pattern). |

| Melting Point | Specific to the crystalline form obtained. |

References

Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(2-chloropyridin-4-yl)oxyaniline, a key intermediate in pharmaceutical and agrochemical research. The following methods are based on established chemical principles for the purification of aromatic amines and pyridine derivatives and are intended as a starting point for laboratory implementation. Optimization may be required to achieve desired purity and yield.

Introduction

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between 3-aminophenol and a suitable 2-chloropyridine derivative (e.g., 2,4-dichloropyridine). The crude product from this synthesis is often contaminated with unreacted starting materials, inorganic salts, the copper catalyst, and various side-products. Effective purification is therefore critical to obtain material of sufficient quality for subsequent synthetic steps and biological screening. This note details three common purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected outcomes for each purification method. Please note that these are target values and actual results may vary depending on the scale of the purification and the initial purity of the crude material.

| Purification Method | Purity Achieved (target) | Yield (expected range) | Throughput | Key Advantages | Key Disadvantages |

| Recrystallization | >98% | 60-80% | High | Cost-effective, simple setup | Potential for significant product loss in mother liquor |

| Column Chromatography | >99% | 70-90% | Medium | High resolution for complex mixtures | Requires larger volumes of solvent, more labor-intensive |

| Preparative HPLC | >99.5% | 85-95% | Low | Highest purity achievable, automated | Expensive, limited sample loading capacity |

Experimental Protocols

Recrystallization

Recrystallization is a primary purification technique for solid compounds and relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Protocol:

-

Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For further crystallization, the flask can be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel chromatography is proposed. Due to the basic nature of the amine and pyridine moieties, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier to the eluent.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

-

Eluent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The addition of 0.5-1% triethylamine to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, homogenous bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.

-